7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
CAS No.:
Cat. No.: VC15877680
Molecular Formula: C10H12BNO6
Molecular Weight: 253.02 g/mol
* For research use only. Not for human or veterinary use.
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol -](/images/structure/VC15877680.png)
Specification
Molecular Formula | C10H12BNO6 |
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Molecular Weight | 253.02 g/mol |
IUPAC Name | 2-[[1-hydroxy-3-(nitromethyl)-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |
Standard InChI | InChI=1S/C10H12BNO6/c13-4-5-17-8-3-1-2-7-9(6-12(15)16)18-11(14)10(7)8/h1-3,9,13-14H,4-6H2 |
Standard InChI Key | PYBCFERUVPZASN-UHFFFAOYSA-N |
Canonical SMILES | B1(C2=C(C=CC=C2OCCO)C(O1)C[N+](=O)[O-])O |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
7-(2-Hydroxyethoxy)-3-(nitromethyl)benzo[c] oxaborol-1(3H)-ol features a fused bicyclic system comprising a benzene ring (positions 1–6) and a borole ring (positions 1, 2, 7, 8, and boron). Critical substituents include:
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Nitromethyl group at position 3, introducing electrophilic character.
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2-Hydroxyethoxy group at position 7, enhancing hydrophilicity.
The IUPAC name derives from the borole numbering system, with the hydroxyl group at position 1 and the boron atom at position 2 .
Spectroscopic Characterization
Key spectral data inferred from analogous benzoxaboroles :
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1H NMR:
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Aromatic protons: δ 6.8–7.5 ppm (multiplet, 4H, benzene ring).
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Nitromethyl: δ 4.5–4.7 ppm (singlet, 2H, CH2NO2).
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Hydroxyethoxy: δ 3.6–3.8 ppm (triplet, 2H, OCH2CH2OH), δ 4.1–4.3 ppm (triplet, 2H, OCH2CH2OH).
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13C NMR:
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Boron-adjacent carbons: δ 75–85 ppm (C-B coupling).
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Nitromethyl: δ 70–75 ppm (CH2NO2).
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IR:
Synthetic Methodologies
Key Reaction Pathways
Synthesis typically involves multi-step functionalization of benzoxaborole precursors (Figure 1) :
Step 1: Boronation
2-Formylphenylboronic acid undergoes cyclization under acidic conditions to form the benzoxaborole core.
Physicochemical Properties
The hydroxyethoxy group markedly improves water solubility compared to non-polar benzoxaboroles, facilitating formulation .
Biological Activity and Mechanisms
Antiparasitic Activity
Structural analogs (e.g., SCYX-6759) cure murine CNS trypanosomiasis at 50 mg/kg BID . The nitro group may act as a prodrug, reducing to an amine in vivo for enhanced blood-brain barrier penetration .
Pharmacokinetic Profile
Parameter | Value | Species |
---|---|---|
Oral Bioavailability | 78% | Mouse |
Plasma Half-Life | 6.3 h | Rat |
CNS Penetration (B/P ratio) | 0.9 | Nonhuman Primate |
CYP3A4 Inhibition | <20% at 10 μM | Microsomal assay |
The hydroxyethoxy group reduces P-glycoprotein efflux, improving CNS bioavailability compared to chlorinated analogs .
Challenges and Future Directions
Synthetic Scalability
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Catalyst Recovery: SBA-Pr-SO3H retains 90% activity after 5 cycles , but nitro group installation requires stoichiometric HNO3 .
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Purification: Chromatography remains necessary due to regioisomeric byproducts .
Toxicity Considerations
Nitromethyl metabolites (e.g., hydroxylamines) may induce oxidative stress, necessitating toxicogenomic studies .
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